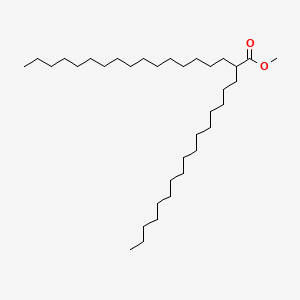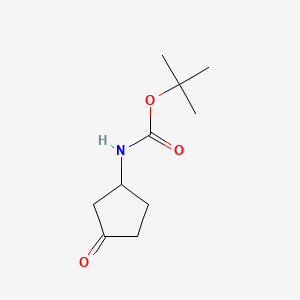
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . It is a solid or semi-solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Mode of Action
It is known that the bromopyridinyl group and the azetidine ring in the structure could potentially interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (32919 g/mol) suggests that it may have suitable properties for oral bioavailability .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable under inert atmosphere and should be stored at 2-8°C .
Méthodes De Préparation
The synthesis of tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate involves several steps. One common method includes the reaction of 3-bromopyridine-2-ol with tert-butyl azetidine-1-carboxylate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Applications De Recherche Scientifique
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is used in various scientific research fields, including:
Comparaison Avec Des Composés Similaires
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((2-bromopyridin-3-yl)oxy)azetidine-1-carboxylate: This compound has a similar structure but with the bromine atom in a different position on the pyridine ring.
tert-Butyl 3-((4-bromopyridin-2-yl)oxy)azetidine-1-carboxylate: Another similar compound with the bromine atom in a different position.
Propriétés
IUPAC Name |
tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMREHLSIQVEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704121 |
Source


|
| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227381-94-3 |
Source


|
| Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)





![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)



